![molecular formula C15H20N2O B1453945 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine CAS No. 1272767-46-0](/img/structure/B1453945.png)
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
Descripción general
Descripción
“3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine” is a compound with the CAS Number: 1272767-46-0 . It has a molecular weight of 244.34 . The compound is in the form of an oil and is stored at room temperature .
Molecular Structure Analysis
The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The compound is in the form of an oil and is stored at room temperature . It has a molecular weight of 244.34 .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine: has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its efficacy may be linked to its potential in preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2), which is implicated in the pathogenesis of these diseases .
Enzyme Inhibition
This compound has been explored for its role in enzyme inhibition, particularly in the context of carbonic anhydrase and acetylcholinesterase inhibitors . These enzymes are targets for various therapeutic applications, including glaucoma and myasthenia gravis, respectively.
Drug Design and Discovery
The pyrrolidine scaffold is a versatile element in drug design due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the ring allows for increased three-dimensional coverage, which is crucial in the development of new drugs with selective target activity .
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring is used to create bioactive molecules with target selectivity . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, influencing their binding mode to enantioselective proteins .
Pharmacology
Pyrrolidine derivatives, including those based on the 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine structure, play a key role in pharmacotherapy . They are fundamental components in the skeletal structure of many biologically active compounds and have shown a wide range of activities, from antimicrobial to anticancer properties .
Chemical Synthesis
The compound is also significant in chemical synthesis, where it serves as an intermediate in the development of new molecules that could be potential drug candidates . Its role in the synthesis of chiral and enantioselective compounds is particularly noteworthy .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary target of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is the tropomyosin receptor, a protein found on the surface of muscle cells . This receptor plays a crucial role in muscle contraction by regulating the binding of calcium ions to tropomyosin .
Mode of Action
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine interacts with the tropomyosin receptor, preventing calcium ions from binding to tropomyosin . This interaction inhibits muscle contraction, leading to a relaxation of the muscle cells .
Biochemical Pathways
It is known that the compound’s interaction with the tropomyosin receptor disrupts the normal calcium ion binding process, which is essential for muscle contraction . This disruption can have downstream effects on various cellular processes that rely on muscle contraction.
Pharmacokinetics
The compound’s molecular weight (24433 g/mol) suggests that it may have favorable bioavailability characteristics.
Result of Action
The primary result of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine’s action is the inhibition of muscle contraction . By preventing calcium ions from binding to tropomyosin, the compound causes muscle cells to relax . This can have various effects at the molecular and cellular levels, depending on the specific type of muscle cell and the physiological context.
Propiedades
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2/t13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIPDWXBFAAFNG-KZUDCZAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)
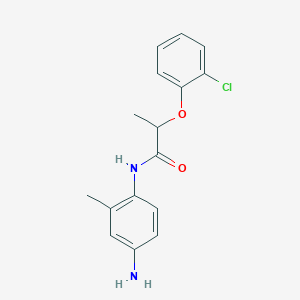
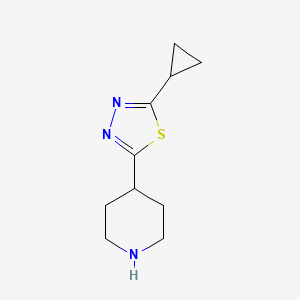

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
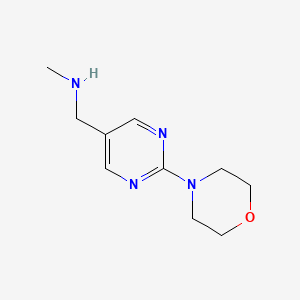
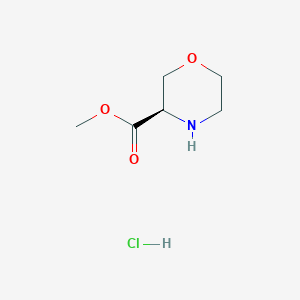
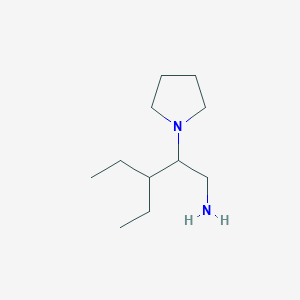
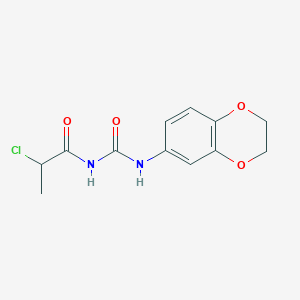

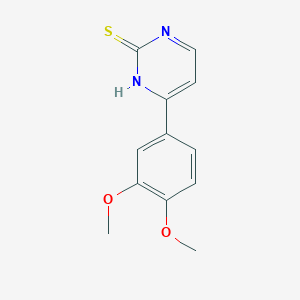

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
